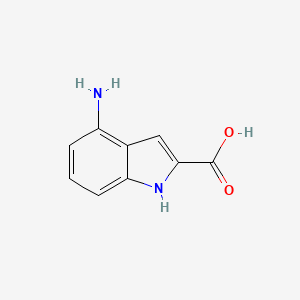

4-Amino-1H-indole-2-carboxylic acid

Description

Historical Context of Indole (B1671886) Derivatives in Medicinal Chemistry Research

The journey of indole in science began in 1866 when Adolf von Baeyer accomplished the first synthesis of the parent indole molecule from oxindole. arkat-usa.org This discovery opened the door to the exploration of a new class of compounds. Early research led to the identification of indole in natural products, most notably in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites. rsc.org

The 20th century saw the isolation and characterization of numerous pharmacologically potent indole alkaloids from natural sources. These discoveries were pivotal and solidified the importance of the indole scaffold in medicinal chemistry. arkat-usa.org Landmark examples include the antihypertensive drug reserpine, isolated from Rauvolfia serpentina, and the potent antitumor agents vinblastine (B1199706) and vincristine, derived from the Madagascar periwinkle, Catharanthus roseus. arkat-usa.org These naturally occurring compounds demonstrated the profound biological activity achievable with the indole core and continue to inspire the design of new synthetic derivatives. rsc.org The development of synthetic methodologies, such as the Fischer indole synthesis, further catalyzed research, allowing for the creation of a vast library of novel indole derivatives for biological screening. google.comarkat-usa.org

Significance of Indole-2-carboxylic Acid Scaffolds in Bioactive Compound Development

Within the broad family of indole derivatives, the indole-2-carboxylic acid scaffold has emerged as a particularly fruitful starting point for the development of new therapeutic agents. arkat-usa.orgacs.org Its structure, featuring a carboxylic acid group directly attached to the C2 position of the indole ring, provides a key interaction point for various biological targets and a handle for further chemical modification. acs.orgnih.gov

Research has demonstrated that the indole-2-carboxylic acid moiety is a potent pharmacophore for a range of biological activities. It has been successfully employed as a scaffold for the design of inhibitors for several critical enzymes. For instance, derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. sigmaaldrich.com Moreover, this scaffold has proven to be highly effective in the design of HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nucleus and the C2 carboxyl group can chelate essential magnesium ions in the enzyme's active site. nih.govmdpi.comorgsyn.orgsci-hub.se Other research has utilized this scaffold to create compounds targeting the 14-3-3η protein for the treatment of liver cancer and to develop novel antiproliferative agents. nih.govresearchgate.net

The versatility of the indole-2-carboxylic acid scaffold is further highlighted by its use in developing a diverse range of other bioactive compounds, as detailed in the following table.

| Bioactive Agent Class | Target/Application |

| IDO1/TDO Dual Inhibitors | Cancer Immunotherapy |

| HIV-1 Integrase Inhibitors | Antiviral (HIV) |

| 14-3-3η Protein Inhibitors | Liver Cancer |

| Antiproliferative Agents | Oncology |

| TRPV1 Agonists | Pain and Inflammation |

| Antioxidant Agents | Oxidative Stress |

This table summarizes the diverse applications of the indole-2-carboxylic acid scaffold in the development of bioactive compounds based on various research findings. acs.orgsigmaaldrich.com

Rationale for Academic Investigation of 4-Amino-1H-indole-2-carboxylic Acid Structure

The specific compound, this compound, represents a logical convergence of two well-established pharmacophores: the indole-2-carboxylic acid scaffold and the 4-aminoindole (B1269813) moiety. The rationale for its investigation stems from the recognized importance of each component in medicinal chemistry.

As established, the indole-2-carboxylic acid core is a privileged scaffold for generating bioactive molecules. nih.gov Separately, the 4-aminoindole structure is a crucial raw material and building block for a wide array of fine chemicals and pharmacologically active agents. google.comsigmaaldrich.com 4-Aminoindole itself is used as a reactant in the synthesis of inhibitors for targets such as bacterial thymidylate synthase, protein kinase C θ (PKCθ), and HIV protease, as well as antagonists for the serotonin (B10506) transporter. sigmaaldrich.com

Therefore, the academic investigation into the structure of this compound is driven by a strategy of pharmacophore combination. By uniting the biologically significant indole-2-carboxylic acid core with an amino group at the C4 position, medicinal chemists can explore new chemical space. The introduction of the 4-amino group provides a novel vector for substitution, allowing for the synthesis of new libraries of compounds. This amino group can also significantly alter the molecule's physicochemical properties, such as its electronic distribution, polarity, and hydrogen bonding capacity, potentially leading to unique interactions with biological targets and the discovery of novel therapeutic activities. The synthesis of such a molecule allows researchers to probe structure-activity relationships in ways that are not possible with previously studied substituted indoles. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFRMPSXOZOMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856666 | |

| Record name | 4-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-48-3 | |

| Record name | 4-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Amino 1h Indole 2 Carboxylic Acid

Established Synthetic Pathways for Indole-2-carboxylic Acid Core Structure

The construction of the indole-2-carboxylic acid core is a fundamental step in the synthesis of the target molecule. Several classical and modern methods have been developed to achieve this, with the Hemetsberger–Knittel indole (B1671886) synthesis and various coupling reactions being particularly prominent.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester, which yields an indole-2-carboxylic ester. wikipedia.orgsynarchive.comchemeurope.com This method is known for typically producing yields exceeding 70%. wikipedia.orgchemeurope.com However, its application can be limited by the instability and challenging synthesis of the starting azido-acrylate material. wikipedia.orgchemeurope.com The reaction is believed to proceed through a nitrene intermediate, although the precise mechanism remains unconfirmed. wikipedia.orgchemeurope.com

The process involves the condensation of substituted benzaldehydes with ethyl azidoacetate in the presence of a strong base like sodium ethoxide to form alkenyl azides. sci-hub.se These intermediates are then heated to high temperatures (around 180 °C) to induce cyclization and form the 4-bromo-indole intermediates. sci-hub.se Modifications to the traditional thermal conditions, such as the use of microwave irradiation and flow chemistry, have been explored to expedite the reaction and improve yields. nih.gov

Coupling Reactions for Carboxylic Acid Derivatives

Various coupling reactions are instrumental in the synthesis and derivatization of indole-2-carboxylic acids. Copper-catalyzed Ullmann coupling reactions, for instance, provide a versatile method for creating indole-2-carboxylic acid esters, amides, and anhydrides. researchgate.net These reactions can be performed under relatively mild conditions. researchgate.net Palladium-catalyzed reactions are also widely employed. For example, an intramolecular palladium-catalyzed amination of didehydrophenylalanine derivatives can form the indole nucleus. researchgate.net

Furthermore, multicomponent reactions, such as the Ugi four-component reaction involving an indole-2-carboxylic acid, an aniline, an aldehyde/ketone, and an isocyanide, followed by a palladium-catalyzed cyclization, offer an efficient route to complex indole-fused polyheterocycles. rug.nl This tandem approach allows for the generation of diverse derivatives in a straightforward, two-step process. rug.nl

Targeted Synthesis of 4-Amino-1H-indole-2-carboxylic Acid and its Direct Analogues

The specific placement of an amino group at the C-4 position of the indole-2-carboxylic acid core requires carefully planned synthetic strategies, often involving the management of protecting groups and functional group interconversions.

Approaches to Introduce the Amino Functionality at the C-4 Position

A common strategy for introducing the C-4 amino group is to start with a precursor already containing a nitro group at this position. For instance, the synthesis can begin with 2-methyl-3-nitroaniline. google.com This starting material undergoes a sequence of reactions, including acetylation of the amino group for protection, cyclization to form the indole ring, and finally, reduction of the nitro group to the desired amino group. google.com Another approach involves the use of 4-nitroindole (B16737) as a starting material, which can be N-protected before subsequent functionalization. acs.org

Direct amination of a pre-formed indole ring at the C-4 position is less common due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. wikipedia.org Therefore, the use of a directing group or a multi-step sequence involving a precursor with a handle at the C-4 position is generally necessary.

Functional Group Interconversions and Protective Group Strategies

Protecting groups are essential for the successful synthesis of this compound and its derivatives, preventing unwanted side reactions and enabling selective transformations. jocpr.comnumberanalytics.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com

For the amino group, common protecting groups include acetyl (Ac) and benzyloxycarbonyl (Cbz or Z). google.comacs.org The Boc (tert-butoxycarbonyl) group is also frequently used for amino protection. sci-hub.se For the indole nitrogen (N-1), a triisopropylsilyl (TIPS) group can be employed to facilitate reactions at other positions of the indole ring. acs.org The carboxyl group of the indole-2-carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, during various synthetic steps. mdpi.comresearchgate.netnih.gov

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of different functional groups within the same molecule. jocpr.com For example, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. acs.org This orthogonality is crucial for complex multi-step syntheses.

Synthesis of Diverse this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The amino group at the C-4 position and the carboxylic acid at the C-2 position are key handles for derivatization.

The amino group can undergo various reactions, such as acylation to form amides or reductive amination with aldehydes to introduce substituted amino groups. sci-hub.se The carboxylic acid can be converted into esters, amides, or other carboxylic acid derivatives through standard coupling reactions. mdpi.comeurjchem.com For example, coupling with various anilines can lead to a range of N-aryl amide derivatives. eurjchem.com

The indole nitrogen can also be substituted, and modifications can be made to the benzene (B151609) portion of the indole ring, further expanding the diversity of accessible derivatives. rsc.org These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds in various applications.

N-Substituted Derivatives

Modification at the N-1 position of the indole ring is a common strategy to introduce structural diversity. While direct N-substitution on this compound is not extensively detailed in the provided context, general methods for N-substitution of indole rings are well-established. These often involve deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophile.

In a related synthesis, the protection of the indole nitrogen is a key step. For instance, a tert-butoxycarbonyl (Boc) group can be introduced to protect the amine functionality, and a triisopropylsilyl (TIPS) group can protect the indole nitrogen. The TIPS group can later be selectively removed using tetra-n-butylammonium fluoride (B91410) (TBAF). acs.org Another approach involves the N-arylation of indole-2-carboxylic acids with aryl halides, which can be achieved using a copper(I) oxide (Cu₂O) catalyst. organic-chemistry.org Furthermore, N-alkylation can be part of a one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles, which follows a Fischer indolisation–indole N-alkylation sequence. researchgate.net

In the context of preparing N-substituted indole-2-carboxylic acid esters, various groups such as benzyl (B1604629) and phenyl have been introduced at the N-1 position to create analogs of known biologically active molecules. nih.gov

Carboxamide Analogues and Esterifications

The carboxylic acid functional group at the C-2 position is a prime site for derivatization, commonly through esterification or conversion to carboxamides. These modifications can significantly alter the physicochemical properties of the parent molecule.

Esterification: Esterification of the indole-2-carboxylic acid is a fundamental transformation. A straightforward method involves reacting the carboxylic acid with an alcohol, such as anhydrous ethanol, in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. nih.govrsc.orgmdpi.com This reaction is typically heated to drive it to completion. nih.govmdpi.com For example, ethyl indole-2-carboxylate (B1230498) can be synthesized from indole-2-carboxylic acid using this method. orgsyn.org The resulting esters, such as ethyl 3-bromo-1H-indole-2-carboxylate, can serve as intermediates for further modifications. nih.govrsc.org

Carboxamide Formation: The synthesis of carboxamide analogues is a widely used strategy in medicinal chemistry. arkat-usa.org This is generally achieved by coupling the indole-2-carboxylic acid with a primary or secondary amine. The reaction often requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.govnih.gov The reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method has been successfully employed to synthesize a variety of indole-2-carboxamides by reacting different amines with the indole-2-carboxylic acid core. nih.govmdpi.com

Another method for amide formation involves the use of diphenylphosphoryl azide (B81097) (DPPA). acs.org In some syntheses, the carboxylic acid is first converted to an acyl chloride using a reagent like oxalyl chloride, which is then reacted with an amine. clockss.org These coupling strategies are versatile and tolerate a wide range of functional groups on both the indole ring and the amine component. arkat-usa.org

Table 1: Examples of Ester and Amide Derivatives of Indole-2-Carboxylic Acid

| Derivative Type | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Esterification | Anhydrous ethanol, concentrated H₂SO₄, 80°C | Ethyl ester (-COOEt) | nih.govrsc.org |

| Carboxamide Formation | EDC·HCl, HOBt, DIPEA, Amine (R-NH₂) | Amide (-CONH-R) | nih.govmdpi.com |

| Carboxamide Formation | Diphenylphosphoryl azide (DPPA), Triethylamine, Amine (R-NH₂) | Amide (-CONH-R) | acs.org |

| Carboxamide Formation | Oxalyl chloride, then Amine (R-NH₂) | Amide (-CONH-R) | clockss.org |

Modifications on the Indole Ring System

Functionalization of the indole ring at various carbon positions is a key strategy for modulating the biological activity and properties of the core molecule.

The C-3 position of the indole nucleus is highly reactive towards electrophilic substitution and is a common site for introducing a wide array of substituents. orgsyn.org

One approach to functionalize the C-3 position is through a Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling reaction can be used to introduce substituted anilines at the C-3 position of a 3-bromoindole-2-carboxylate intermediate. nih.govrsc.org Another strategy involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C-3 position, creating an aldehyde that can serve as a handle for further transformations. nih.gov

Additionally, a bromine atom can be introduced at the C-3 position using N-bromosuccinimide (NBS). rsc.org The resulting 3-bromoindole can then undergo further reactions. For instance, a hydroxyl group can be converted to an azido (B1232118) group at the C-3 position using diphenyl phosphorazidate (DPPA) in the presence of DBU, providing a route to 3-azidomethyl-carboxamide analogues. nih.gov

Table 2: Selected C-3 Substituted Derivatives of Indole-2-Carboxylic Acid

| C-3 Substituent | Synthetic Method | Starting Material | Reference |

|---|---|---|---|

| Substituted anilines | Buchwald-Hartwig reaction | 3-bromoindole-2-carboxylate | nih.gov |

| Azidomethyl | Reaction with DPPA/DBU | C3-hydroxymethyl indole-2-carboxamides | nih.gov |

| (E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | Aldol condensation followed by amide coupling | C3-aldehyde derivative | nih.gov |

Modifications at the C-5 and C-6 positions of the indole ring are also crucial for developing new derivatives. Halogenated phenyl groups, for instance, have been added to the C-5 or C-6 position to enhance π-π stacking interactions in certain biological contexts. nih.gov

The synthesis of 6-bromoindole (B116670) derivatives can be achieved from 4-bromo-2-nitrotoluene (B1266186) via the Reissert indole synthesis. researchgate.net The nitro group on a substituted indole can be reduced to an amino group, which then facilitates further reactions such as amide condensation. rsc.org For example, an amide condensation has been used to couple 4-fluorobenzoic acid to the C-6 amino group of an indole scaffold. rsc.org

Similarly, various substituents can be introduced at the C-5 position. For example, 5-chloro-1-(4-fluorophenyl)-3-[(4-methylpiperazinyl)ethoxy]-1H-indole has been synthesized, highlighting the possibility of complex substitutions on the indole ring. researchgate.net The synthesis of 5,7-dichloro and 5,7-difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamides further demonstrates the feasibility of introducing multiple halogen substituents on the benzene portion of the indole ring. mdpi.com

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. Standard laboratory techniques are commonly employed.

Following a reaction, the mixture is typically quenched, often with an aqueous solution such as saturated sodium bicarbonate, and then extracted with an organic solvent like ethyl acetate (B1210297). nih.govmdpi.com The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure (evaporation to dryness). nih.govacs.orgmdpi.com

For further purification, column chromatography is a widely used method. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents such as ethyl acetate and hexanes, or methanol (B129727) and dichloromethane, with the polarity adjusted to achieve optimal separation. mdpi.comnih.gov The purity of the final compounds is often assessed by techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.orgmdpi.com In some cases, recrystallization from a suitable solvent or solvent mixture is used to obtain crystalline solids with high purity. orgsyn.org

Biological and Pharmacological Research of 4 Amino 1h Indole 2 Carboxylic Acid Derivatives

Broad Spectrum Pharmacological Potential of Indole-2-carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a cornerstone in the development of new therapeutic agents due to its versatile structure and ability to interact with a multitude of biological targets. ontosight.ai Researchers have successfully synthesized and evaluated numerous derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai This structural motif is prevalent in many bioactive natural and synthetic compounds. mdpi.com

A significant area of investigation has been their potential as inhibitors of enzymes crucial for disease progression. For instance, derivatives of indole-2-carboxylic acid have been explored as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.govsci-hub.sesci-hub.se

Furthermore, the antiviral potential of these derivatives is a major focus, particularly in the context of HIV-1. mdpi.comrsc.orgnih.govnih.govresearchgate.netnih.govrsc.org Studies have shown that indole-2-carboxylic acid and its derivatives can act as effective HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.govnih.govresearchgate.netnih.gov The core structure of these compounds allows for effective chelation with magnesium ions in the active site of the integrase enzyme, a critical interaction for inhibiting viral replication. mdpi.comrsc.orgnih.govnih.govresearchgate.netnih.gov The adaptability of the indole-2-carboxylic acid scaffold allows for structural modifications that can enhance these interactions and improve inhibitory activity. mdpi.comnih.gov

Investigation of Specific Biological Activities

Anticancer and Antiproliferative Activity

The fight against cancer has benefited significantly from the exploration of indole-2-carboxylic acid derivatives, which have shown considerable promise as anticancer and antiproliferative agents. sci-hub.senih.gov

Numerous studies have demonstrated the potent ability of indole-2-carboxylic acid derivatives to inhibit the growth of various cancer cell lines. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were synthesized and evaluated for their efficacy against liver cancer. One compound, C11, exhibited significant inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B, and was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov

In another study, newly synthesized indole-2-carboxamide derivatives were tested against A549 lung, MCF-7 breast, Panc-1 pancreatic, and HT-29 colon cancer cell lines. nih.gov Several of these compounds displayed significant antiproliferative effects. nih.gov For example, compound 5d was highly active against all four cancer cell lines, showing comparable potency to the standard drug doxorubicin (B1662922) and even greater potency against A-549 and Panc-1 cells. nih.gov Similarly, compound 5e was identified as the most potent derivative against the tested cell lines. nih.gov

Furthermore, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides (4a–q) were synthesized and showed moderate to high cytotoxicity against MCF-7, A549, and HCT cancer cell lines, with compound 4e exhibiting the highest cytotoxicity. mdpi.com The antiproliferative activity of these compounds highlights the potential of the indole-2-carboxylic acid scaffold in developing novel cancer chemotherapeutics. mdpi.com

| Compound | Target Cancer Cell Lines | Observed Activity | Reference |

| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B, Bel-7402/5-Fu (liver cancer) | Potent inhibitory activity | nih.gov |

| 5d | A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon) | GI50 of 1.05 µM; equipotent to doxorubicin | nih.gov |

| 5e | A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon) | Most potent derivative in the series | nih.gov |

| 4e | MCF-7 (breast), A549 (lung), HCT (colon) | Highest cytotoxicity with an average IC50 of 2 µM | mdpi.com |

Beyond inhibiting proliferation, certain indole-2-carboxylic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for effective anticancer therapies.

Research on indole-2-carboxamide derivatives revealed that the most active compounds, 5d , 5e , and 5h , were capable of initiating the apoptotic cascade in the MCF-7 breast cancer cell line. nih.gov This was evidenced by their ability to activate caspases, which are key proteases in the apoptotic process. nih.gov Specifically, these compounds led to an increase in the levels of cytochrome C, a crucial factor in activating the intrinsic apoptotic pathway. nih.gov Compared to untreated cells, compounds 5d , 5e , and 5h increased cytochrome C levels by 14, 16, and 13 times, respectively. nih.gov

In another study, compound C11, which targets the 14-3-3η protein, was also found to induce apoptosis in liver cancer cells and cause G1-S phase cell cycle arrest. nih.gov The ability of these derivatives to trigger apoptosis underscores their potential as comprehensive anticancer agents that not only halt tumor growth but also eliminate cancerous cells.

Antiviral Efficacy, including HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has proven to be a valuable framework for the design of potent antiviral agents, particularly as inhibitors of HIV-1 integrase. mdpi.comrsc.orgnih.govnih.govscholarsportal.info HIV-1 integrase is a vital enzyme for the replication of the virus, making it a prime target for antiviral drugs. nih.govnih.gov

A critical step in the HIV-1 replication cycle is the strand transfer process, which is catalyzed by the integrase enzyme. Derivatives of indole-2-carboxylic acid have been specifically designed to inhibit this activity. mdpi.comrsc.orgnih.govnih.gov

Through molecular docking and subsequent synthesis, researchers identified that the indole (B1671886) nucleus and the C2 carboxyl group of these derivatives can effectively chelate with the two magnesium ions present in the active site of the integrase. mdpi.comrsc.orgnih.govnih.gov This interaction is fundamental to their inhibitory effect. For instance, indole-2-carboxylic acid itself was found to inhibit the strand transfer of integrase with an IC50 of 32.37 μM. nih.govrsc.org

Further structural optimizations have led to the development of highly potent inhibitors. mdpi.comnih.gov By introducing various substituents to the indole core, researchers have significantly enhanced the inhibitory activity. For example, the derivative 20a , developed through structural modifications of an initial hit compound, demonstrated a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov Similarly, another optimized derivative, 17a , also showed a significant inhibitory effect on the integrase with an IC50 value of 3.11 μM. rsc.orgnih.gov These findings highlight that indole-2-carboxylic acid is a promising scaffold for the development of novel and effective HIV-1 integrase strand transfer inhibitors. mdpi.comrsc.orgnih.govnih.gov

| Compound | Target | IC50 Value | Reference |

| Indole-2-carboxylic acid | HIV-1 Integrase Strand Transfer | 32.37 μM | nih.govrsc.org |

| 17a | HIV-1 Integrase Strand Transfer | 3.11 μM | rsc.orgnih.gov |

| 20a | HIV-1 Integrase Strand Transfer | 0.13 μM | mdpi.comnih.gov |

Modulating Viral Replication Pathways

Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of inhibitors targeting viral replication, particularly for HIV-1. nih.govnih.gov Research has shown that these compounds can act as integrase strand transfer inhibitors (INSTIs), a critical mechanism for impairing viral replication. nih.govnih.govmdpi.com

The core structure of indole-2-carboxylic acid has been observed to chelate with two Mg2+ ions within the active site of the HIV-1 integrase enzyme. rsc.orgnih.gov This interaction is crucial for inhibiting the strand transfer process, a key step in the integration of the viral DNA into the host genome. nih.govmdpi.com Through structural optimization, researchers have designed and synthesized a series of indole-2-carboxylic acid derivatives with enhanced inhibitory effects against integrase. nih.govnih.gov For instance, the introduction of a C6 halogenated benzene (B151609) ring was shown to effectively bind with the viral DNA through π–π stacking interactions. nih.gov Further modifications, such as adding a long branch at the C3 position of the indole core, have been found to improve the interaction with the hydrophobic cavity near the active site of the integrase, leading to significantly increased inhibitory activity. nih.gov

One study identified indole-2-carboxylic acid itself as an inhibitor of integrase strand transfer. nih.gov Subsequent optimization led to the development of derivative 17a , which demonstrated a marked inhibition of integrase with an IC50 value of 3.11 μM. rsc.orgnih.gov Another study developed compound 20a , which showed a significant enhancement in integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.govmdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Target | IC50 (µM) | Key Structural Features |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | - | Parent scaffold, chelates Mg2+ ions in active site. rsc.orgnih.gov |

| 17a | HIV-1 Integrase | 3.11 | C6 halogenated benzene ring. rsc.orgnih.gov |

| 20a | HIV-1 Integrase | 0.13 | Long branch on C3 of the indole core. nih.govmdpi.com |

| 4a | HIV-1 Integrase | 10.06-15.70 | 2-methoxyphenyl at C3. rsc.org |

| 4b | HIV-1 Integrase | 10.06-15.70 | 3-methoxyphenyl at C3. rsc.org |

| 4d | HIV-1 Integrase | 10.06-15.70 | - |

| 4e | HIV-1 Integrase | 10.06-15.70 | - |

These findings underscore the potential of the indole-2-carboxylic acid scaffold in the development of novel antiviral agents that function by modulating viral replication pathways. nih.gov

Anti-inflammatory Properties

Derivatives of 4-amino-1H-indole-2-carboxylic acid have demonstrated significant potential as anti-inflammatory agents. nih.gov The indole nucleus is a well-established pharmacophore in numerous anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). nih.gov Research has focused on designing novel indole derivatives that can effectively inhibit the inflammatory cascade. nih.gov

One approach has been the development of 4-indolyl-2-aminopyrimidine derivatives, which have shown high efficacy in inhibiting the expression of inflammatory factors. nih.gov Structure-activity relationship (SAR) studies have revealed that the amino group on the 5-position of the phenyl ring is a crucial pharmacophore for maintaining anti-inflammatory activity. nih.gov For instance, replacing the amino group with a nitro group resulted in reduced activity. nih.gov Furthermore, for open-chain aliphatic amines substituted at the 4-position of the phenyl ring, the anti-inflammatory activity was found to increase with the extension of the chain length. nih.gov These derivatives have been shown to inhibit the release of the inflammatory cytokine IL-8. nih.gov

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes. acs.orgnih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by pro-inflammatory stimuli. nih.govresearchgate.net Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory agents with fewer gastrointestinal side effects. nih.govresearchgate.net

Indole derivatives have been extensively studied as COX inhibitors. nih.gov Indomethacin, an indole acetic acid derivative, is a potent but non-selective COX inhibitor known to cause ulcers. nih.gov Consequently, research has focused on developing indole derivatives with improved selectivity for COX-2. nih.govresearchgate.net

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified several compounds with significant anti-inflammatory activity. nih.gov One compound, S3 , was found to selectively inhibit COX-2 expression, thereby exhibiting gastric sparing activity. nih.govresearchgate.net Docking studies revealed that S3 forms a hydrogen bond with key residues (Tyr 355 and Arg 120) in the COX-2 active site, similar to indomethacin. nih.govresearchgate.net

Another study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues also demonstrated potent COX-2 inhibitory activity. nih.gov Compounds FM4 , FM10 , and FM12 were identified as leading compounds with IC50 values of 0.74, 0.69, and 0.18 µM, respectively, in a COX-2 assay. nih.gov Notably, compound FM12 , which contains a carboxylic acid and a furyl moiety, was the most potent. nih.gov The selectivity index (SI) for COX-2 over COX-1 was highest for compounds FM4 (42.8), FM10 (62.7), and FM12 (277.1). nih.gov

Table 2: COX-2 Inhibitory Activity and Selectivity of Indole and Related Derivatives

| Compound | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Key Structural Features |

| S3 | - | Selectively inhibits COX-2 expression | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative. nih.govresearchgate.net |

| FM4 | 0.74 | 42.8 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative. nih.gov |

| FM10 | 0.69 | 62.7 | Carboxylic acid analogue of FM4 with para-methoxy substitution. nih.gov |

| FM12 | 0.18 | 277.1 | Carboxylic acid analogue of FM4 with a furyl moiety. nih.gov |

| Celecoxib | 0.042 | 259 | Standard selective COX-2 inhibitor. nih.gov |

Antioxidant Activity

Derivatives of this compound have shown promise as antioxidant agents. The indole ring system is a key feature in many natural and synthetic antioxidants, including the neurohormone melatonin. nih.gov The electron-rich nature of the indole nucleus allows it to effectively scavenge free radicals. nih.gov

Research has explored various indole-2-carboxylic acid derivatives for their antioxidant potential. One study synthesized two series of novel indole-2-carboxylic acid derivatives: N-substituted derivatives and indole-2-carboxamides. consensus.app Among the N-substituted derivatives, compound 3g showed high antioxidant activity. consensus.app In the indole-2-carboxamide series, compounds 5b and 5c exhibited potent antioxidant activity. consensus.app

Another approach involved the hybridization of two natural antioxidants, caffeic acid and melatonin, to create a novel series of indole-based amide analogues. nih.gov The results from a DPPH assay indicated that the indole-based caffeic acid amides were more active as free radical scavenging agents than their benzamide (B126) counterparts. nih.gov

A significant aspect of antioxidant activity is the ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. nih.govnih.gov Indole derivatives have been investigated for their capacity to scavenge various ROS, including hydroxyl radicals (HO•) and superoxide (B77818) anion radicals (O2•−). nih.gov

A study on N-substituted indole-2-carboxylic acid esters, developed as potential COX-2 inhibitors, also evaluated their ROS scavenging properties. nih.gov The results demonstrated that out of 16 compounds tested, five inhibited superoxide anion radical generation by at least 60% at a concentration of 1 mmol/L. nih.gov Nine of these compounds prevented the degradation of deoxyribose induced by the Fenton reaction, indicating hydroxyl radical scavenging activity (ranging from 8-93%). nih.gov Furthermore, 14 of the compounds showed a singlet oxygen quenching effect (ranging from 10-74%). nih.gov These findings suggest that a majority of the tested indole esters can directly scavenge superoxide and hydroxyl radicals and quench singlet oxygen, making them effective antioxidative agents. nih.gov

Similarly, a study on novel indolin-2-one and indoline-2-thione (B1305242) derivatives investigated their antioxidant behavior using various assays. The results indicated that these indoline (B122111) derivatives were effective radical scavengers and could be beneficial in combating oxidative damage. nih.gov

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The indole scaffold is present in many compounds with known antibacterial and antifungal properties. rsc.org

One study focused on the synthesis and evaluation of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov All seventeen of the newly synthesized compounds exhibited antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov The most active compound, compound 8 , had a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov The antifungal activity of these compounds was also found to be good to excellent, with MIC values in the range of 0.004–0.06 mg/mL. nih.govCompound 15 was identified as the most potent antifungal agent in this series. nih.gov

Table 3: Antimicrobial Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

| Compound | MIC Range (Antibacterial) (mg/mL) | MIC Range (Antifungal) (mg/mL) | Most Sensitive Bacterium | Most Sensitive Fungus |

| Compound 8 | 0.004–0.03 | - | Enterobacter cloacae | - |

| Compound 15 | - | 0.004–0.06 | - | Trichoderma viride |

Immunomodulatory Effects, including T Helper Cell Modulation and IL-4 Inhibition

Derivatives of this compound have the potential to exert immunomodulatory effects, including the modulation of T helper (Th) cells and the inhibition of key cytokines like interleukin-4 (IL-4). IL-4 is a crucial cytokine in the differentiation of Th2 cells, which are involved in allergic responses and defense against extracellular parasites. nih.gov

While direct studies on this compound derivatives and their specific effects on T helper cell modulation and IL-4 inhibition are limited, the broader class of indole-containing compounds and related anti-inflammatory agents provides insights into these potential activities. For instance, aspirin (B1665792) (acetylsalicylic acid) has been shown to have profound immunomodulatory effects by regulating cytokine gene expression. nih.gov Studies have demonstrated that aspirin can significantly reduce IL-4 secretion and RNA expression in human CD4+ T cells. nih.gov Interestingly, the structurally unrelated NSAIDs indomethacin and flurbiprofen (B1673479) did not show the same effect on cytokine gene expression in T cells, suggesting a specific mechanism of action for salicylates. nih.gov The inhibitory effect of aspirin on IL-4 transcription was found to be independent of the known salicylate (B1505791) target, nuclear factor (NF)-κB. nih.gov

These findings suggest that salicylates can influence adaptive immune responses by selectively inhibiting the expression of IL-4 in CD4+ T cells through a previously unrecognized mechanism. nih.gov Given the structural and functional similarities between some indole derivatives and existing anti-inflammatory drugs, it is plausible that specifically designed this compound derivatives could also modulate T helper cell responses and inhibit IL-4, thereby offering a therapeutic avenue for immune-related disorders. Further research is needed to explore this potential.

Receptor Antagonism Studies

Derivatives of the indole-2-carboxylic acid framework have been investigated for their ability to antagonize key receptors involved in physiological and pathological processes.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. nih.gov Glycine (B1666218) acts as a necessary co-agonist, binding to an allosteric site to permit channel activation by glutamate. nih.govnih.gov Research has identified indole-2-carboxylic acid (I2CA) as a specific and competitive inhibitor of the potentiation by glycine at the NMDA-gated channel. nih.gov In environments with low glycine concentrations, I2CA can completely block the NMDA response, which suggests that the binding of glutamate alone is insufficient for channel activation. nih.gov This discovery highlights the potential of the indole-2-carboxylic acid scaffold in developing antagonists for the NMDA receptor's glycine site, which could be instrumental in studying the roles of glycine in excitotoxicity. nih.gov

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key target in various physiological processes. Indole-2-carboxylic acid derivatives have been identified as allosteric modulators of this receptor. nih.govnih.gov These modulators bind to a site distinct from the primary (orthosteric) site recognized by endogenous cannabinoids. nih.gov

Research has focused on a class of indole-2-carboxamides, with ORG27569 being a representative compound. nih.gov These compounds were found to exhibit positive cooperativity with agonists and negative cooperativity with inverse agonists in binding assays. nih.gov For instance, they significantly enhance the binding of the CB1 agonist [³H]CP 55,940 while decreasing the binding of the inverse agonist [³H]SR 141716A. nih.gov Despite enhancing agonist binding, these compounds act as insurmountable antagonists in functional assays, reducing the maximum effect (Emax) of CB1 agonists. nih.gov Structure-activity relationship (SAR) studies have shown that substituents at the C3 position of the indole ring are critical for modulating the allosteric effects. nih.gov

Table 1: Allosteric modulators of the CB1 receptor based on the indole-2-carboxamide scaffold. nih.gov

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation, particularly in asthma and allergic rhinitis, that act through receptors like CysLT1. nih.govwikipedia.org Several CysLT1 selective antagonists are used clinically, including montelukast (B128269) and the indole-derivative zafirlukast. nih.govwikipedia.org Building on this precedent, research has identified novel 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective CysLT1 antagonists. nih.govnih.gov

Through structural modifications, a lead compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), was identified. This derivative demonstrated exceptional potency and selectivity for the CysLT1 receptor over the CysLT2 receptor. nih.govnih.gov

Table 2: In vitro inhibitory activity of compound 17k against CysLT1 and CysLT2 receptors. nih.govnih.gov

Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine. Its inhibition is a therapeutic strategy for managing obesity and dyslipidemia. A novel gut-selective MTP inhibitor, dirlotapide (B1670757), was developed from a 5-amino-1H-indole-2-carboxylic acid scaffold. nih.gov

The full chemical name for dirlotapide is 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide. It has demonstrated excellent potency against the MTP enzyme in cellular assays. nih.gov

Table 3: In vitro activity of Dirlotapide as an MTP inhibitor. nih.gov

In Vitro Biological Evaluation Methodologies

The pharmacological characterization of this compound derivatives relies on a variety of established in vitro methodologies:

Binding Assays : Equilibrium radioligand binding assays are commonly used to determine the affinity of compounds for their target receptors. For example, the affinity and cooperativity of CB1 allosteric modulators were determined using radiolabeled agonists ([³H]CP 55,940) and inverse agonists ([³H]SR 141716A) with membranes from cells expressing the receptor. nih.gov

Functional Assays : Receptor activation or inhibition is measured using functional assays. For G protein-coupled receptors like CB1, guanosine (B1672433) 5'-O-(3-[³H]thio)triphosphate ([³⁵S]GTPγS) binding assays are employed to quantify agonist-induced G protein activation in the presence of the modulator. nih.govnih.gov For CysLT receptors, functional antagonism is often assessed by measuring the inhibition of a ligand-induced response, such as calcium mobilization, in cells engineered to express the target receptor. nih.gov

Enzyme Inhibition Assays : The potency of enzyme inhibitors is determined using biochemical assays. For MTP inhibitors like dirlotapide, the activity is measured in vitro using preparations from cell lines (e.g., HepG2) or primary cells (e.g., canine hepatocytes). nih.gov

Cell Viability and Cytotoxicity Assays : To assess the general toxicity of the compounds, cytotoxicity is evaluated in various cell lines. For instance, the toxicity of potential HIV integrase inhibitors based on an indole-2-carboxylic acid scaffold was evaluated against the MT-4 human T-cell line. mdpi.comnih.gov

In Vivo Pharmacological Assessment in Disease Models

Following in vitro characterization, promising compounds are evaluated in relevant animal models of disease to assess their in vivo efficacy.

Obesity Models : For MTP inhibitors, a canine food intake model has been utilized. Dirlotapide demonstrated excellent efficacy in this model, supporting its development as a treatment for obesity. nih.gov

Asthma and Inflammation Models : CysLT1 antagonists are evaluated in models of allergic asthma. These models often involve sensitizing an animal to an allergen and then challenging them to induce an asthmatic response, such as bronchoconstriction and airway inflammation. The ability of the antagonist to mitigate these symptoms is then measured. nih.govnih.gov

Excitotoxicity Models : For NMDA receptor antagonists, potential in vivo applications include models of stroke and epilepsy to determine their ability to prevent excitotoxic neuronal death. nih.gov

Mechanistic Investigations and Molecular Interactions of 4 Amino 1h Indole 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of 4-Amino-1H-indole-2-carboxylic acid, extensive research has delineated the roles of various structural components in determining their potency and selectivity towards different biological targets.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indole-2-carboxylic acid derivatives can be profoundly influenced by the nature and position of substituents on the indole (B1671886) core and associated functionalities.

In the context of HIV-1 integrase inhibition, modifications at the C3 and C6 positions of the indole core have proven to be critical. The introduction of a halogenated benzene (B151609) ring at the C6 position can enhance inhibitory activity. This is attributed to the potential for π–π stacking interactions with viral DNA, which stabilizes the binding of the inhibitor within the active site. rsc.orgnih.gov Furthermore, adding a long-chain substituent at the C3 position has been shown to increase inhibitory potency against HIV-1 integrase. mdpi.comnih.gov These longer branches can extend into a nearby hydrophobic cavity of the enzyme, forming favorable interactions with amino acid residues such as Tyr143 and Asn117. mdpi.comnih.gov

For derivatives acting as allosteric modulators of the Cannabinoid Receptor 1 (CB1), substituents on both the indole ring and an attached phenethyl moiety are significant. nih.gov A chloro or fluoro group at the C5 position of the indole ring, combined with short alkyl groups at the C3 position, enhances negative allosteric modulation. nih.gov On the phenethyl portion, a 4-position dimethylamino or piperidinyl group is preferred for activity. nih.govbohrium.com Interestingly, the position of substituents on the phenyl ring is crucial for potency; for instance, moving a dimethylamino group from the 4-position to the 3-position leads to a loss of CB1 inhibitory activity. nih.gov

The following table summarizes the structure-activity relationships for a series of indole-2-carboxamide derivatives as CB1 receptor allosteric modulators.

| Compound | C3-Substituent | Phenyl-Substituent | IC50 (nM) |

| 16 | Ethyl | 4-N(CH₃)₂ | 787 |

| 20 | Ethyl | 3-N(CH₃)₂ | >10000 |

| 25 | Ethyl | 4-Cl | 2500 |

| 28 | Ethyl | 2,4-diCl | 5810 |

| 29 | Ethyl | 3-Cl | 831 |

| 45 | Ethyl | 4-N(C₂H₅)₂ (with 5-Cl on indole) | 79 |

Data sourced from reference nih.gov. IC50 values represent the concentration required for 50% inhibition.

Role of the Indole Core in Target Binding

The indole nucleus serves as a critical scaffold for orienting key functional groups and participates directly in binding interactions with biological targets. mdpi.comnih.gov In the case of HIV-1 integrase inhibitors, the indole core itself plays a direct role in the enzyme inhibition mechanism. It is involved in chelating the two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase active site. rsc.orgmdpi.comnih.gov This coordination with the metal cofactors is a hallmark of many integrase strand transfer inhibitors. Additionally, the aromatic system of the indole ring can form π-stacking interactions with nucleobases of the viral DNA (specifically dA21), further anchoring the molecule to its target. nih.gov

For allosteric modulators of the CB1 receptor, the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov While replacing the indole with other structures like benzofuran (B130515) can still result in allosteric modulation, the indole scaffold appears to be more influential for the ligand's ability to bind effectively to this secondary site on the receptor. nih.gov

Significance of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a crucial functional group for the biological activity of many derivatives. mdpi.com In the inhibition of HIV-1 integrase, the C2 carboxyl group is a key component of the three-point pharmacophore that chelates the two catalytic Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov The essential nature of this group is highlighted by the observation that its esterification, which blocks its ability to chelate metal ions, results in a loss of integrase inhibitory activity. nih.gov

Molecular Mechanism of Action Elucidation

Investigating the molecular mechanisms through which these compounds exert their effects reveals their interactions with specific enzymes and receptors, providing a clearer picture of their pharmacological profiles.

Enzyme Inhibition Studies

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several key enzymes. A significant amount of research has focused on their role as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com HIV-1 integrase is an essential enzyme for viral replication, and these compounds inhibit its function by binding to the active site. mdpi.com The mechanism involves the chelation of two Mg²⁺ ions by the indole core and the C2 carboxyl group, which prevents the enzyme from catalyzing the insertion of viral DNA into the host genome. mdpi.comnih.gov The development of compound 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid) resulted in a potent inhibitor with an IC₅₀ of 0.13 μM. mdpi.com

The following table shows the inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase. nih.gov

| Compound | C3-Substituent | C6-Substituent | IC50 (μM) |

| 3 | H | H | >50 |

| 17b | -CH₂OBn-4-CF₃ | 6-NH-Ph-2,4-diF | 0.19 |

| 20a | -CH₂OBn-2-F | 6-NH-Ph-3-F-4-OMe | 0.13 |

| 20b | -CH₂OBn-2-F | 6-NH-Ph-2,4-diF | 0.28 |

Data sourced from reference nih.gov. IC50 values represent the 50% inhibitory concentration against HIV-1 integrase strand transfer.

Pathway Disruption Investigations

Derivatives of indole-2-carboxylic acid have been the subject of extensive research for their potential to disrupt critical biological pathways, showing promise in the development of novel therapeutic agents. These compounds have demonstrated the ability to interfere with viral replication, metabolic pathways implicated in immune evasion, and neurotransmitter receptor function.

One of the most significant areas of investigation has been the inhibition of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. mdpi.comnih.govrsc.orgrsc.org Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.orgrsc.org The underlying mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. mdpi.comnih.govrsc.orgrsc.org This interaction is crucial for disrupting the strand transfer process, a key step in the integration of the viral DNA into the host genome. mdpi.comnih.gov Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position of the indole core, have been shown to enhance inhibitory activity through π-π stacking interactions with the viral DNA. nih.govrsc.orgrsc.org

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Description | IC₅₀ (μM) nih.gov |

|---|---|---|

| 17a | 6-((4-fluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 3.11 |

| 17b | 6-((2,4-difluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid mdpi.com | Not specified |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid mdpi.com | Not specified |

| 20b | 6-((2,4-difluorophenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid mdpi.com | Not specified |

Beyond antiviral applications, indole-2-carboxylic acid derivatives have been investigated as inhibitors of enzymes involved in tryptophan metabolism, specifically indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are key targets in cancer immunotherapy as their upregulation can lead to an immunosuppressive environment. nih.gov Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking and dynamic simulations suggest the binding modes of these compounds within the active sites of IDO1 and TDO, providing a basis for further structural optimization. nih.gov

Furthermore, indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov It specifically inhibits the potentiation of the NMDA-gated current by glycine (B1666218), an allosteric modulator of the receptor. nih.gov This finding suggests a role for indole-2-carboxylic acid derivatives in modulating excitatory neurotransmission and potentially in conditions associated with excitotoxicity. nih.gov

Conformational Analysis and its Influence on Biological Activity

The three-dimensional structure, or conformation, of this compound derivatives plays a pivotal role in determining their biological activity. The spatial arrangement of the indole ring, the carboxylic acid group, and any substituents dictates how the molecule interacts with its biological target. The constrained cyclic nature of the indole core imposes specific conformational preferences that can be exploited in drug design.

The incorporation of non-standard amino acids, including derivatives related to this compound, into peptide backbones is a powerful strategy for developing peptidomimetics with enhanced stability and novel biological activities. While direct studies on the integration of this compound were not prevalent in the reviewed literature, research on other cyclic amino acid derivatives provides significant insights into how such structures can influence peptide conformation.

Computational Approaches in Research of 4 Amino 1h Indole 2 Carboxylic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Ligand-Protein Binding Modes

Molecular docking studies have been employed to predict how derivatives of indole-2-carboxylic acid bind to various protein targets. For instance, in the development of inhibitors for HIV-1 integrase, molecular docking was used to foretell the binding affinity and modes of these compounds within the enzyme's active site. rsc.org The process involved generating multiple conformations for each molecule to identify the most favorable binding orientation. rsc.org

Similarly, in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), molecular docking helped predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of these enzymes. sci-hub.se These studies often involve docking the designed compounds into the crystal structure of the target protein to understand the putative binding conformations. rsc.orgmdpi.com For example, the binding mode of 6-((2,4-difluorophenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid with the active site of integrase was analyzed to understand how structural modifications could improve inhibitory activity. mdpi.com

The following table summarizes selected molecular docking studies on indole-2-carboxylic acid derivatives:

| Compound/Derivative | Target Protein | Key Findings from Docking |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Predicted binding affinities and modes, with the indole (B1671886) nucleus and carboxyl group chelating Mg2+ ions. rsc.orgmdpi.com |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Predicted binding modes within the IDO1 and TDO binding pockets. sci-hub.se |

| 5-Chloro-indole-2-carboxylate derivatives | EGFRT790M | Showed multiple hydrogen bond interactions with key residues like Met790 and Lys745. mdpi.com |

Identification of Key Binding Interactions

A crucial aspect of molecular docking is the identification of specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, ionic interactions, and π-stacking.

For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, docking studies revealed that the indole nitrogen and the 2-carboxyl group chelate with two magnesium ions in the active site. rsc.org Furthermore, a π-stacking interaction was observed between the indole core and viral DNA bases, such as dA21. rsc.org The introduction of a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with viral DNA through π-π stacking interactions. rsc.org

In the case of EGFRT790M inhibitors, the indole-2-carboxylate (B1230498) moiety was found to form both ionic and hydrogen bond interactions with the key amino acid Lys483. mdpi.com Additional hydrogen bonds were observed with residues like Thr529 and Gly596, which help to stabilize the complex. mdpi.com The chlorine atom in some derivatives was also noted to form a halogen bond with Cys532. mdpi.com

Key binding interactions identified through molecular docking are highlighted in the table below:

| Interaction Type | Interacting Groups/Residues | Target Protein |

| Metal Chelation | Indole nitrogen, 2-carboxyl group, Mg2+ ions | HIV-1 Integrase rsc.org |

| π-π Stacking | Indole core, Viral DNA (dC20, dA21) | HIV-1 Integrase rsc.org |

| Hydrogen Bonds | Indole-2-carboxylate, Lys483, Thr529, Gly596 | EGFRT790M mdpi.com |

| Ionic Interactions | Indole-2-carboxylate, Lys483 | EGFRT790M mdpi.com |

| Halogen Bonds | Chlorine atom, Cys532 | EGFRT790M mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the conformational changes that can occur.

Assessment of Ligand-Protein Dynamic Stability

MD simulations are used to assess the stability of a ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period. A stable complex will generally exhibit low RMSD values, indicating minimal deviation from the initial docked conformation. researchgate.net The interaction between a ligand and a protein can induce changes in the protein's thermal stability and conformational flexibility. nih.gov For instance, the binding of ligands can either increase or decrease the thermal stability of a protein, an effect that is coupled with the unfolding and binding equilibrium. nih.gov

In studies of IDO1/TDO dual inhibitors, MD simulations were utilized to predict the binding modes and stability of indole-2-carboxylic acid derivatives within the enzyme's binding pocket. sci-hub.se The stability of the interaction between the ligand and the protein is crucial for its inhibitory effect. researchgate.net

Conformational Behavior in Different Environments

MD simulations can also reveal how the conformation of a ligand and its target protein changes in different environments, such as in solution. The flexibility of amino acid residues within the protein can be an indicator of the stability of the ligand-protein complex. researchgate.net The binding of a ligand can induce a more open and flexible structure in the protein or, conversely, a more rigid one. nih.gov The conformational landscape of a protein can be influenced by the type and concentration of the bound ligand. nih.gov

For amino acids, MD simulations of their dipeptides are used to create features based on their backbone distributions and electrostatic potentials, which helps in understanding their conformational preferences. nih.gov These simulations can reveal multiple pathways for ligand dissociation from a protein, which is influenced by the dynamic movements of the protein structure. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a high level of theoretical insight into the electronic structure and properties of molecules.

DFT studies have been performed on indole derivatives to understand their electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO). niscpr.res.in These calculations help in elucidating charge transfer within the molecule. nih.gov For instance, in a study of indole-based sensors, DFT was used to investigate the neutral and ionic forms of the molecules, revealing a reduction in the energy band gap and a shift in the maximum absorption wavelength upon deprotonation. nih.gov

Quantum chemistry can also be used to calculate various thermodynamic properties of molecules. acs.org The geometry of indole derivatives has been optimized using DFT methods to find the most stable conformations. nih.gov For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid used DFT calculations to complement experimental X-ray diffraction and infrared spectroscopy data, confirming the formation of cyclic dimers through hydrogen bonds. mdpi.com

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. niscpr.res.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. niscpr.res.in The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A comprehensive computational analysis using Density Functional Theory (DFT) has been performed on the parent compound, Indole-2-carboxylic acid (ID2CA), which provides insight into the electronic properties of its derivatives. researchgate.net The FMO analysis reveals the distribution of electron density and identifies the regions most likely to participate in chemical reactions. For ID2CA, the HOMO is primarily located over the indole ring, whereas the LUMO is distributed across the entire molecule. bohrium.com This distribution signifies that the indole ring is the primary site for electrophilic attack.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy corresponds to its electron affinity (electron-accepting ability). A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The calculated FMO energies for the parent compound ID2CA in different environments highlight its potential for intramolecular charge transfer, a key feature for bioactivity. bohrium.com

Table 1: FMO Parameters for Indole-2-carboxylic acid (ID2CA) Note: This data is for the parent compound, Indole-2-carboxylic acid, and provides a theoretical basis for understanding the 4-amino derivative.

| Parameter | Gas Phase | DMSO | Methanol (B129727) | Water |

| HOMO Energy (eV) | -6.21 | -6.25 | -6.25 | -6.26 |

| LUMO Energy (eV) | -1.53 | -1.60 | -1.60 | -1.60 |

| Energy Gap (ΔE) (eV) | 4.68 | 4.65 | 4.65 | 4.66 |

This table was generated based on data from a computational study on Indole-2-carboxylic acid. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge. Typically, red areas signify negative potential (electron-rich, prone to electrophilic attack), blue areas indicate positive potential (electron-poor, prone to nucleophilic attack), and green areas represent neutral potential. nih.govresearchgate.net

For the parent molecule, Indole-2-carboxylic acid (ID2CA), MEP analysis reveals distinct regions of charge. researchgate.netbohrium.com The most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction. Conversely, the most positive potential (blue) is located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the indole nitrogen (N-H). These positive regions are susceptible to nucleophilic attack. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological targets like enzyme receptors. bohrium.com

Topological Assessments (LOL, RDG, ELF)

Topological analyses of the electron density provide a deeper understanding of the chemical bonding within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to characterize the nature and strength of covalent and non-covalent interactions. niscpr.res.innih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a partition of the molecular space into basins that correspond to atomic cores, covalent bonds, and lone pairs of electrons. researchgate.netcanterbury.ac.uk High values of ELF and LOL (approaching 1) indicate a high probability of finding a localized electron pair, as seen in covalent bonds and lone pairs. researchgate.net For Indole-2-carboxylic acid (ID2CA), these analyses help to characterize the covalent bonds within the indole ring and the carboxylic acid group, confirming the nature of the bonding interactions. researchgate.net

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govresearchgate.net It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting plot reveals spikes in different colors that signify the type of interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). researchgate.net In the case of ID2CA, RDG analysis confirms the presence of intramolecular hydrogen bonding and other non-covalent interactions that contribute to its structural stability. researchgate.net

Structure-Based Drug Design Principles

The 4-Amino-1H-indole-2-carboxylic acid scaffold is a prime example of a structure amenable to drug design, a principle demonstrated by extensive research on its derivatives. The indole-2-carboxylic acid core is recognized as a promising scaffold for developing potent inhibitors of various enzymes, notably HIV-1 integrase. nih.govnih.gov

A key principle in the design of drugs based on this scaffold is the strategic use of the carboxylic acid group. This functional group is crucial for chelating with metal ions within the active site of target enzymes. nih.govmedchemexpress.com For instance, in HIV-1 integrase, the carboxyl group of indole-2-carboxylic acid derivatives forms a critical chelating interaction with two magnesium ions (Mg²⁺) that are essential for the enzyme's catalytic activity. nih.govrsc.org This interaction anchors the inhibitor in the active site, forming the basis of its inhibitory effect.

Structure-based design also involves modifying other positions on the indole ring to enhance binding affinity and selectivity. nih.gov By analyzing the binding mode of the core scaffold, researchers can introduce substitutions that form additional favorable interactions with the target protein. For example, adding a halogenated benzene ring at the C6 position of the indole core can introduce a beneficial π-π stacking interaction with viral DNA. rsc.org Similarly, introducing a long branch at the C3 position can improve interactions with hydrophobic pockets near the active site, significantly boosting inhibitory activity. nih.govmdpi.com These targeted modifications, guided by the three-dimensional structure of the protein-ligand complex, are central to optimizing lead compounds.

Virtual Screening Methodologies

Virtual screening is a powerful computational technique used in modern drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a specific biological target. nih.govchapman.edu This methodology is highly cost-effective and significantly accelerates the initial stages of drug development. nih.gov The indole-2-carboxylic acid scaffold has been successfully identified and optimized using such in-silico approaches. nih.govnih.gov

The process often begins with a ligand-based or structure-based virtual screening. In structure-based screening, a library of compounds is computationally "docked" into the three-dimensional structure of the target protein. nih.gov An algorithm then scores the binding poses of each compound, predicting its binding affinity. This allows researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing.

For instance, molecular docking-based virtual screenings have been instrumental in identifying indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. nih.govnih.gov By docking vast compound libraries into the active site of HIV-1 integrase, researchers were able to pinpoint this scaffold as having the ideal geometry and chemical features, such as the metal-chelating carboxyl group, to effectively inhibit the enzyme. nih.gov Subsequent experimental validation confirmed the inhibitory activity, demonstrating the predictive power and efficiency of virtual screening methodologies in discovering novel drug candidates based on the this compound framework. nih.gov

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 4-Amino-1H-indole-2-carboxylic Acid Derivatives

The indole (B1671886) nucleus is recognized as a "privileged scaffold," capable of interacting with a vast array of biological targets. nih.gov This adaptability has spurred research into derivatives of this compound for a wide range of therapeutic applications. While much attention has been given to their role as antiviral agents, particularly as HIV-1 integrase inhibitors, the core structure holds potential against numerous other targets. mdpi.comnih.govrsc.org

Future research is focused on expanding the therapeutic reach of this scaffold. Investigations have identified that indole-based compounds can target enzymes, receptors, and protein-protein interactions involved in various pathologies. kit.eduresearchgate.netresearchgate.net For instance, different indole derivatives have shown efficacy against:

Cancer: By inhibiting key enzymes like tubulin, protein kinases (e.g., EGFR, VEGFR-2, BRAF^V600E^), and metabolic enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1). kit.edumdpi.comsci-hub.se

Neurodegenerative Diseases: Targeting components implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the aggregation of Aβ amyloid. nih.gov

Infectious Diseases: Beyond HIV, derivatives have been developed as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, highlighting a potential route for new anti-TB drugs. nih.gov

Inflammation and Immunology: The indole structure is central to ligands for the cannabinoid receptors (CB1 and CB2) and the translocator protein (TSPO), which are involved in neuro-inflammation and other immune processes. nih.govnih.gov

The exploration of these and other novel targets, such as G-protein coupled receptors and protein-protein interactions like the MDM2-p53 interface, represents a promising frontier for derivatives of this compound. nih.gov

Development of Advanced Synthetic Routes for Complex Analogues